Allyl 2,2,3,3-tetrafluoropropyl ether
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Overview
Description
Allyl 2,2,3,3-tetrafluoropropyl ether: is an organic compound with the molecular formula C6H8F4O and a molecular weight of 172.12 g/mol . It is a colorless liquid with a boiling point of 110°C at 740 mmHg . This compound is known for its unique chemical properties due to the presence of both allyl and tetrafluoropropyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: Allyl 2,2,3,3-tetrafluoropropyl ether can be synthesized through the reaction of 2,2,3,3-tetrafluoropropanol with allyl chloride in the presence of a base such as potassium carbonate . The reaction typically proceeds under reflux conditions, and the product is purified by distillation.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as fractional distillation and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can convert the allyl group to a propyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the allyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or m-chloroperbenzoic acid are used under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.
Substitution: Nucleophiles such as sodium azide or thiols can be used in the presence of a base.
Major Products:
- Various substituted ethers from nucleophilic substitution .
Epoxides: and aldehydes from oxidation.
Propyl derivatives: from reduction.
Scientific Research Applications
Chemistry: Allyl 2,2,3,3-tetrafluoropropyl ether is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds
Biology and Medicine: In biological research, this compound is used to study the effects of fluorinated ethers on biological systems .
Industry: In the industrial sector, this compound is used in the production of specialty polymers and surfactants . Its fluorinated nature imparts unique properties such as chemical resistance and low surface energy to the final products .
Mechanism of Action
The mechanism of action of Allyl 2,2,3,3-tetrafluoropropyl ether involves its interaction with various molecular targets through its allyl and tetrafluoropropyl groups . The allyl group can undergo electrophilic addition reactions, while the tetrafluoropropyl group can participate in hydrogen bonding and van der Waals interactions . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
- Allyl 2,2,3,3,3-pentafluoropropyl ether .
- 1,1,2,2-tetrafluoro-3-prop-2-enoxypropane .
- 2,2,3,3-tetrafluoropropyl methacrylate .
Comparison: Allyl 2,2,3,3-tetrafluoropropyl ether is unique due to the presence of both allyl and tetrafluoropropyl groups, which provide a balance of reactivity and stability . Compared to similar compounds, it offers a distinct combination of chemical properties that make it valuable in various applications . For instance, Allyl 2,2,3,3,3-pentafluoropropyl ether has an additional fluorine atom, which can further enhance its chemical resistance but may also increase its reactivity .
Properties
IUPAC Name |
1,1,2,2-tetrafluoro-3-prop-2-enoxypropane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F4O/c1-2-3-11-4-6(9,10)5(7)8/h2,5H,1,3-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEIXYCHYADMPTF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCC(C(F)F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60382617 |
Source
|
Record name | 3-(2,2,3,3-Tetrafluoropropoxy)prop-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60382617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
681-68-5 |
Source
|
Record name | 3-(2,2,3,3-Tetrafluoropropoxy)prop-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60382617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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